5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine
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Overview
Description
5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a heterocyclic compound that features a thiazolo-pyrimidine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with various molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo(3,2-a)pyrimidines: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Triazolo-pyrimidines: These compounds have a similar heterocyclic framework and are also studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .
Properties
CAS No. |
81530-38-3 |
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Molecular Formula |
C7H7F3N2OS |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H7F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h4H,1-3H2 |
InChI Key |
WSVJVIMGWYZHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(CC(=O)N21)C(F)(F)F |
Origin of Product |
United States |
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